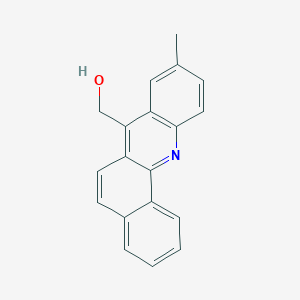
7-Hydroxymethyl-9-methylbenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxymethyl-9-methylbenz(c)acridine, also known as this compound, is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
7-Hydroxymethyl-9-methylbenz(c)acridine and its derivatives have been investigated for their anti-cancer properties. Acridine compounds are known to exhibit cytotoxic effects against various cancer cell lines. Recent studies highlighted the following findings:
- Mechanism of Action : Acridine derivatives can induce apoptosis in cancer cells by interacting with DNA and inhibiting critical enzymes involved in cell proliferation, such as topoisomerases and histone deacetylases (HDACs) .
- Cytotoxicity : In vitro assays have demonstrated that certain acridine derivatives possess low micromolar IC50 values against human cancer cell lines, indicating potent anti-cancer activity .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | U937 | 0.90 | Apoptosis induction |
| 9-phenylacridine | HeLa | 5.0 | DNA interaction |
| 9-amino-acridine | HepG2 | 11.0 | Topoisomerase inhibition |
Neuropharmacological Applications
Acridine derivatives have also been explored for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The following aspects are noteworthy:
- Cholinesterase Inhibition : Compounds derived from acridines have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's pathology .
- Antioxidant Activity : These compounds exhibit antioxidant properties, which may help mitigate oxidative stress associated with neurodegeneration .
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Antioxidant Activity |
|---|---|---|---|
| This compound | 5.0 | 20.0 | High |
| Tacrine (reference) | 500.0 | 23.0 | Moderate |
Antimicrobial Activity
The antimicrobial properties of acridine derivatives have been documented, with specific focus on their effectiveness against various bacterial strains:
- Mechanism : The compounds disrupt bacterial DNA synthesis and function, leading to cell death.
- Efficacy : Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 125 |
| 9-methylacridine | Pseudomonas aeruginosa | 250 |
Case Study 1: Anti-Cancer Efficacy
In a study assessing the cytotoxic effects of several acridine derivatives on U937 cells, researchers found that this compound exhibited significant apoptosis induction compared to control groups. The study utilized flow cytometry to quantify apoptotic cells and concluded that this compound could serve as a lead for developing new anti-cancer therapies .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of acridine derivatives against oxidative stress in neuronal cell cultures. The study demonstrated that treatment with these compounds resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability, suggesting potential therapeutic applications for neurodegenerative diseases .
Propiedades
Número CAS |
160543-00-0 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
(9-methylbenzo[c]acridin-7-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3 |
Clave InChI |
DNSLRLGSGNTPAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43 |
Key on ui other cas no. |
160543-00-0 |
Sinónimos |
7-HYDROXYMETHYL-9-METHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















